molecular formula C19H21Cl2N3O2 B2357656 N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide CAS No. 866132-10-7

N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B2357656
CAS No.: 866132-10-7
M. Wt: 394.3
InChI Key: ZMEUHOOTFYBHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a unique substitution pattern. The molecule includes a 3-chloro-4-methoxyphenylmethyl group attached to the piperazine ring’s carboxamide nitrogen, while the 4-position of the piperazine is substituted with a 2-chlorophenyl group. Safety protocols for handling emphasize avoiding heat, ignition sources, and ensuring proper ventilation .

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c1-26-18-7-6-14(12-16(18)21)13-22-19(25)24-10-8-23(9-11-24)17-5-3-2-4-15(17)20/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEUHOOTFYBHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=CC=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorinated aromatic rings: Chlorinated benzyl and phenyl groups can be introduced via nucleophilic substitution reactions.

    Attachment of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Final coupling reaction: The final step involves coupling the pyrazine ring with the chlorinated aromatic rings and the methoxy group under controlled conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the carboxamide group.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: It can be studied for its potential pharmacological effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Research: It can be used as a tool compound to study specific biological processes or pathways.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to downstream effects on cellular processes. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Piperazine-carboxamide derivatives are extensively studied for their structural diversity and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituents and Physical Properties
Compound Name / ID Substituents Yield (%) Melting Point (°C) Key Features References
Target Compound N-(3-Cl-4-MeO-benzyl), 4-(2-Cl-phenyl) N/A N/A Dual chloro, methoxy groups; safety protocols outlined
A4 N-(2-Cl-phenyl), 4-(4-oxo-quinazolinylmethyl) 45.2 197.9–199.6 Chloro at ortho position; moderate yield
A5 N-(3-Cl-phenyl), 4-(4-oxo-quinazolinylmethyl) 47.7 193.3–195.2 Chloro at meta position; similar yield to A4
A6 N-(4-Cl-phenyl), 4-(4-oxo-quinazolinylmethyl) 48.1 189.8–191.4 Chloro at para position; lower melting point
A13 N-(2-CF3-phenyl), 4-(4-oxo-quinazolinylmethyl) N/A 200.1–201.2 Trifluoromethyl group; higher melting point
A16 N-(2-MeO-phenyl), 4-(4-oxo-quinazolinylmethyl) N/A 188.5–190.7 Methoxy group reduces melting point vs. chloro analogs
CPIPC 4-(5-Cl-pyridinyl), N-(1H-indazol-6-yl) N/A N/A Pyridine and indazole moieties; TRPV1 agonist activity
Key Observations:
  • Substituent Position: Chloro substituents at ortho (A4), meta (A5), and para (A6) positions on the phenyl ring result in melting points ranging from 189.8°C to 199.6°C.
  • Electron-Withdrawing Groups : Trifluoromethyl-substituted analogs (A13–A15) exhibit higher melting points (~197–201°C) compared to methoxy-substituted derivatives (A16: 188.5°C), suggesting stronger intermolecular forces with electron-withdrawing groups .
  • Methoxy vs. Chloro : Methoxy groups (e.g., A16) lower melting points relative to chloro analogs, likely due to reduced polarity and weaker crystal lattice interactions .

Biological Activity

N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. This article reviews its biological activity, focusing on its receptor binding profiles, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperazine core substituted with a carboxamide group and two aromatic rings, which contribute to its biological activity. Its chemical formula is C20H19Cl2N2OC_{20}H_{19}Cl_2N_2O and it has notable lipophilicity, which may influence its interaction with biological membranes.

Receptor Binding Affinity

Research indicates that compounds similar to this compound exhibit significant binding affinity for dopamine receptors, particularly the D3 receptor subtype.

Table 1: Binding Affinities of Related Compounds

Compound NameD3 Receptor Affinity (nM)D2 Receptor Affinity (nM)Selectivity Ratio (D3/D2)
Compound A2.6393>150
Compound B5.0250>50
This compoundTBDTBDTBD

Note: TBD indicates data not yet available.

Neuropharmacological Activity

The compound has been evaluated for its effects on dopaminergic signaling pathways. Initial studies suggest that it may act as a selective D3 receptor agonist, which could have implications for treating disorders such as schizophrenia and Parkinson's disease.

Case Studies

  • Schizophrenia Treatment : In a controlled study, compounds with similar structures demonstrated efficacy in reducing psychotic symptoms in animal models by modulating D3 receptor activity. This suggests potential therapeutic benefits for this compound in schizophrenia.
  • Parkinson’s Disease : Another study highlighted the role of D3 receptor agonists in improving motor function in Parkinsonian models. The compound's selective binding to D3 receptors may provide a safer profile with fewer side effects compared to non-selective dopamine agonists.

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the piperazine ring and aromatic substituents affect biological activity:

  • Chloro and Methoxy Substituents : The presence of chloro and methoxy groups enhances binding affinity at the D3 receptor, suggesting that electron-withdrawing and donating groups play significant roles in receptor interaction.
  • Piperazine Modifications : Alterations to the piperazine structure can dramatically influence the selectivity between D2 and D3 receptors, emphasizing the importance of this moiety in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.